5-chloro-2-hydroxy-N-methyl-N-(thiophen-3-ylmethyl)benzamide

Catalog No.
S15510357
CAS No.
M.F
C13H12ClNO2S
M. Wt
281.76 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-chloro-2-hydroxy-N-methyl-N-(thiophen-3-ylmethyl...

Product Name

5-chloro-2-hydroxy-N-methyl-N-(thiophen-3-ylmethyl)benzamide

IUPAC Name

5-chloro-2-hydroxy-N-methyl-N-(thiophen-3-ylmethyl)benzamide

Molecular Formula

C13H12ClNO2S

Molecular Weight

281.76 g/mol

InChI

InChI=1S/C13H12ClNO2S/c1-15(7-9-4-5-18-8-9)13(17)11-6-10(14)2-3-12(11)16/h2-6,8,16H,7H2,1H3

InChI Key

BJFLTKQHIQLQJH-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CSC=C1)C(=O)C2=C(C=CC(=C2)Cl)O

5-chloro-2-hydroxy-N-methyl-N-(thiophen-3-ylmethyl)benzamide is a chemical compound characterized by its unique molecular structure, which includes a chloro group, a hydroxy group, and a thiophene moiety. Its molecular formula is C12H12ClN1O2C_{12}H_{12}ClN_{1}O_{2}, and it features a benzamide backbone that contributes to its biological activity and potential applications. The presence of the thiophene ring enhances its pharmacological properties, making it an interesting subject for research in medicinal chemistry.

The chemical behavior of 5-chloro-2-hydroxy-N-methyl-N-(thiophen-3-ylmethyl)benzamide can be explored through various reactions typical of benzamide derivatives. Common reactions include:

  • Nucleophilic substitution: The chloro group can be substituted by nucleophiles, leading to the formation of new derivatives.
  • Acid-base reactions: The hydroxy group can participate in acid-base equilibria, influencing solubility and reactivity.
  • Condensation reactions: The compound may react with aldehydes or ketones to form imines or related structures.

These reactions are significant for synthesizing analogs and studying their biological activities.

Research indicates that compounds similar to 5-chloro-2-hydroxy-N-methyl-N-(thiophen-3-ylmethyl)benzamide exhibit various biological activities, including:

  • Antimicrobial properties: Many benzamide derivatives show effectiveness against bacterial and fungal strains.
  • Anticancer activity: Some studies suggest that modifications to the benzamide structure can enhance cytotoxic effects on cancer cells.
  • Anti-inflammatory effects: Compounds with similar structures have been noted for their ability to modulate inflammatory pathways.

The specific biological activity of this compound remains an area for further investigation.

Several synthetic routes can be employed to produce 5-chloro-2-hydroxy-N-methyl-N-(thiophen-3-ylmethyl)benzamide:

  • Direct amination: Starting from 5-chloro-2-hydroxybenzoic acid, the compound can be synthesized through amination with thiophen-3-ylmethylamine.
  • Benzoylation: Utilizing acyl chlorides in the presence of a base can yield the desired benzamide structure.
  • Multistep synthesis: A combination of functional group transformations may also be used to achieve the final product, allowing for the introduction of various substituents.

These methods highlight the versatility in synthesizing this compound for research purposes.

5-chloro-2-hydroxy-N-methyl-N-(thiophen-3-ylmethyl)benzamide has potential applications in several fields:

  • Pharmaceuticals: As a lead compound for developing new drugs targeting infections or cancer.
  • Agricultural chemicals: Potential use as a pesticide or herbicide due to its biological activity.
  • Chemical probes: Utilized in biochemical assays to study enzyme interactions or cellular processes.

These applications underscore the importance of this compound in both medicinal and agricultural chemistry.

Interaction studies involving 5-chloro-2-hydroxy-N-methyl-N-(thiophen-3-ylmethyl)benzamide could focus on:

  • Protein binding assays: Understanding how this compound interacts with specific proteins can provide insights into its mechanism of action.
  • Enzyme inhibition studies: Evaluating its potential as an inhibitor for enzymes involved in disease pathways.
  • Cellular uptake experiments: Investigating how effectively the compound penetrates cell membranes and its subsequent effects on cellular function.

These studies are crucial for elucidating the pharmacokinetics and pharmacodynamics of the compound.

Several compounds share structural similarities with 5-chloro-2-hydroxy-N-methyl-N-(thiophen-3-ylmethyl)benzamide. Notable examples include:

Compound NameStructureKey Features
5-chloro-2-hydroxy-N-(3-methylphenyl)methylbenzamideStructureContains a methyl group on the phenyl ring
5-chloro-N-(3,5-dimethylphenyl)-2-hydroxy-benzamideStructureFeatures two methyl groups on the phenyl ring
N-(1-(2-hydroxy-2-(thiophen-2-yl)ethyl)piperidin-4-yl)-N-(phenyl)propionamide-Related to thiophene derivatives with different substituents

Uniqueness

The uniqueness of 5-chloro-2-hydroxy-N-methyl-N-(thiophen-3-ylmethyl)benzamide lies in its specific combination of functional groups and the presence of a thiophene moiety, which may enhance its biological activity compared to other benzamide derivatives. This structural feature could provide distinct pathways for interaction with biological targets, making it a valuable candidate for further research and development.

XLogP3

3.4

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

281.0277275 g/mol

Monoisotopic Mass

281.0277275 g/mol

Heavy Atom Count

18

Dates

Last modified: 08-11-2024

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